molecular formula C18H39NO3Sn2 B14277763 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane CAS No. 170014-86-5

1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane

Cat. No.: B14277763
CAS No.: 170014-86-5
M. Wt: 554.9 g/mol
InChI Key: PENLOABAPWUULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane: is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes both isocyanate and methoxy functional groups attached to a distannoxane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane typically involves the reaction of tetrabutyl distannoxane with an isocyanate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Tin oxides or other oxidized organotin compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is used as a reagent in organic synthesis, particularly in the formation of tin-containing polymers and materials

Biology and Medicine: Organotin compounds, including this compound, have been studied for their biological activity. They can act as enzyme inhibitors or antimicrobial agents. the toxicity of organotin compounds limits their use in medical applications.

Industry: In the industrial sector, this compound is used as a catalyst in various chemical reactions, including polymerization and cross-linking processes. Its ability to facilitate these reactions makes it valuable in the production of plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane involves its interaction with molecular targets through its isocyanate and methoxy functional groups. The isocyanate group can react with nucleophiles, such as amines or alcohols, forming stable covalent bonds. This reactivity is utilized in catalysis and polymerization processes. The methoxy group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

    1,1,3,3-Tetramethylbutyl isocyanate: Similar in structure but lacks the methoxy group.

    1,1,3,3-Tetramethylbutyl isocyanide: Contains an isocyanide group instead of an isocyanate group.

    1,1,3,3-Tetrabutyl-1-isocyanato-3-hydroxydistannoxane: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: 1,1,3,3-Tetrabutyl-1-isocyanato-3-methoxydistannoxane is unique due to the presence of both isocyanate and methoxy functional groups attached to a distannoxane core. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

170014-86-5

Molecular Formula

C18H39NO3Sn2

Molecular Weight

554.9 g/mol

IUPAC Name

dibutyl-[dibutyl(isocyanato)stannyl]oxy-methoxystannane

InChI

InChI=1S/4C4H9.CNO.CH3O.O.2Sn/c4*1-3-4-2;2-1-3;1-2;;;/h4*1,3-4H2,2H3;;1H3;;;/q;;;;2*-1;;2*+1

InChI Key

PENLOABAPWUULB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(N=C=O)O[Sn](CCCC)(CCCC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.